Silicic acid, aluminum salt

Description

Historical Context of Aluminosilicate (B74896) Chemistry Research

The study of compounds containing aluminum, silicon, and oxygen, collectively known as aluminosilicates, forms a cornerstone of modern inorganic and materials chemistry. The scientific investigation into these materials began with the examination of naturally occurring minerals like feldspars and zeolites. A significant milestone in this field was the elucidation of the fundamental structures of silicate (B1173343) minerals, which revealed the tetrahedral coordination of silicon by oxygen. This understanding laid the groundwork for comprehending the more complex structures of aluminosilicates, where aluminum atoms substitute for silicon in the tetrahedral framework.

Early research in the mid-20th century focused on the synthesis and characterization of these compounds, driven by their potential industrial applications. A pivotal development was the synthesis of synthetic zeolites in the 1940s by R. M. Milton through the hydrothermal crystallization of alkali aluminosilicate gels. taylorandfrancis.com This breakthrough opened the door to the tailored design of aluminosilicate materials with specific properties. Further advancements in the 1960s, with the use of quaternary ammonium (B1175870) cations as templates, enabled the synthesis of high-silica zeolites. taylorandfrancis.com

The reaction between silicic acid and aluminum to form hydroxyaluminosilicates (HAS) has been a subject of study for over four decades. researchgate.net Research demonstrated that the formation of an aluminum hydroxide (B78521) template is a prerequisite for the condensation of silicic acid, leading to the formation of these complex structures. researchgate.net These early studies were crucial in understanding the fundamental chemistry of how silicic acid and aluminum salts interact in aqueous environments.

Significance in Contemporary Materials Science and Environmental Chemical Research

Silicic acid, aluminum salt, and related aluminosilicates are of immense significance in contemporary research due to their versatile properties and wide range of applications. In materials science, their tunable acidity, high thermal stability (often exceeding 1300°C), and porous architectures make them invaluable. final-materials.com These properties are exploited in the development of advanced materials for a variety of uses.

In the realm of environmental chemistry, aluminosilicates are investigated for their role in controlling the bioavailability of aluminum and other elements in natural systems. The reaction between silicic acid and aluminum can form insoluble hydroxyaluminosilicates, which can impact the mobility and toxicity of aluminum in soil and water. researchgate.net Furthermore, the adsorbent properties of synthetic aluminosilicates make them promising materials for the removal of heavy metal ions and organic pollutants from aqueous solutions. mdpi.comresearchgate.net Their application in water treatment and environmental remediation is an active area of research. tsceram.comresearchgate.net The environmental friendliness of some aluminosilicates, being recyclable and producing less waste during preparation, further enhances their importance. tsceram.com

Properties

IUPAC Name |

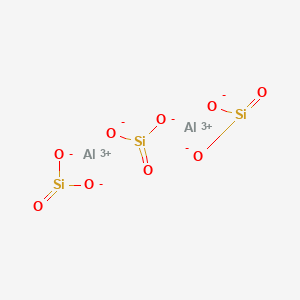

dialuminum;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZIKUPSQINGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O9Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014506 | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminatesilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14504-95-1, 1327-36-2, 1335-30-4 | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminatesilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate(3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Chemical Speciation of Silicic Acid, Aluminum Salt Systems

Fundamental Structural Architectures

The foundational structures of aluminosilicates derived from silicic acid and aluminum salts are dictated by the condensation reactions of their molecular precursors and the specific coordination environments adopted by silicon and aluminum atoms.

The formation of a solid aluminosilicate (B74896) framework from aqueous precursors is a process of polymerization through condensation reactions. ceramics-silikaty.cz In this process, monomeric silicic acid, Si(OH)₄, and hydrated aluminum species (generically represented as aluminum oxides or hydroxides) react. academie-sciences.frstanford.edu The fundamental reaction involves the combination of a silanol (B1196071) group (Si-OH) from silicic acid and an aluminol group (Al-OH) from a hydrated aluminum ion. This reaction releases a water molecule and forms a stable Si-O-Al bridge. acs.org

This condensation process does not occur in a single step but proceeds through the formation of progressively larger oligomeric (small polymer) and polymeric molecules. ceramics-silikaty.czatamankimya.com As these reactions continue, an extensive three-dimensional cross-linked network is formed, which can lead to the formation of a gel—a colloidal solution where the solid particles link together to create a solid-like structure. ceramics-silikaty.cz The morphology and properties of the resulting aluminosilicate, whether it be a gel, a crystalline material like a zeolite, or an amorphous solid, are heavily influenced by factors such as pH, temperature, and the initial concentration of silicon and aluminum. ceramics-silikaty.czacademie-sciences.fr

Silicon (Si) in these frameworks is almost invariably found in tetrahedral coordination . This means one silicon atom is bonded to four oxygen atoms (an SiO₄ unit). These tetrahedra link to other tetrahedra (either SiO₄ or AlO₄) at their corners. ceramics-silikaty.czgeologyscience.ru

Aluminum (Al) is more versatile and can exist in several coordination states. While it can substitute for silicon in tetrahedral sites (AlO₄), it also commonly appears in octahedral coordination , where one aluminum atom is surrounded by six oxygen atoms or hydroxyl groups (an AlO₆ unit). ceramics-silikaty.czgeologyscience.rustudyhub.net.in Less commonly, five-coordinate aluminum (AlO₅) can also be present, often at defect sites or surfaces. acs.orgacs.org

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining these coordination environments. By probing the local magnetic environment of specific isotopes, such as ²⁹Si and ²⁷Al, researchers can distinguish between different coordination states. cuni.cz The chemical shift, measured in parts per million (ppm), provides a clear signature for each environment.

| Nucleus | Coordination Environment | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ²⁹Si | Tetrahedral (SiO₄) linked to other Si | -90 to -110 | nih.gov |

| ²⁹Si | Tetrahedral (SiO₄) linked to Al | -80 to -95 | acs.orgnih.gov |

| ²⁷Al | Octahedral (AlO₆) | ~0 to 10 | geologyscience.rucuni.cz |

| ²⁷Al | Penta-coordinated (AlO₅) | ~30 to 40 | acs.org |

| ²⁷Al | Tetrahedral (AlO₄) | ~50 to 70 | geologyscience.rucuni.cz |

This table presents typical chemical shift ranges observed in solid-state NMR for silicon and aluminum in aluminosilicate materials. The exact values can vary based on the specific structure and local chemical environment.

Complex Species Formation and Transformation Pathways in Aqueous and Solid Phases

Before a solid aluminosilicate phase precipitates, a variety of soluble complex species form in the aqueous solution. These species are dynamic and represent intermediate stages in the transformation from dissolved ions to solid minerals.

In aqueous solutions containing both silicic acid and aluminum ions, soluble complexes known as hydroxyaluminosilicates (HAS) readily form. tandfonline.comresearchgate.net These are not simple ions but rather small, often cage-like or polymeric structures where aluminum and silicon are bound together. ceramics-silikaty.czresearchgate.net The formation of HAS ions is a crucial step that can control the concentration of dissolved aluminum in natural waters. researchgate.net These complexes are often considered to be "proto-imogolite" or "proto-allophane," meaning they are the soluble precursors to these short-range ordered aluminosilicate minerals. researchgate.nettandfonline.com The structure and stability of HAS complexes are highly dependent on the pH of the solution and the relative ratio of silicon to aluminum (Si/Al). tandfonline.comtandfonline.com

Research has shown that monomeric silicic acid has a relatively weak affinity for aluminum. However, small polymers of silicic acid, known as oligomers, exhibit a dramatically higher affinity—potentially over a million times greater. acs.orgcanadianwollastonite.com These soluble, low-molecular-weight oligomers can effectively bind aluminum ions even at low concentrations. acs.orgcanadianwollastonite.com

First-principles calculations and experimental work suggest that the oligomerization of silicic acid proceeds through the formation of a 5-coordinated silicon species as a transitional state, which then ejects a water molecule to form a new Si-O-Si bond. nih.govmdpi.com The formation of these oligomers, which can be linear, branched, or cyclic, is a critical precursor step. ceramics-silikaty.cz When these reactive silica (B1680970) oligomers interact with aluminum ions, they form the highly stable oligomeric silicic acid-aluminum species that are key building blocks for larger structures. acs.org

The polymerized forms of silicic acid and the hydroxyaluminosilicate (HAS) complexes are not indefinitely stable in solution. They serve as essential precursors for the formation of solid, secondary aluminosilicate phases. researchgate.net Studies have found a positive correlation between the presence of polymerized silicic acid and the saturation state of solutions with respect to minerals like allophane and imogolite. researchgate.net This suggests that these soluble polymers and complexes agglomerate, forming larger networks that eventually transition from a sol (colloidal solution) to a gel (a solid network), and finally precipitate as minerals. researchgate.netplos.org This pathway, where polymeric species seed the formation of solids, is a key mechanism for the formation of clay minerals and other aluminosilicates in natural environments. researchgate.netplos.orgscispace.com

Synthetic Methodologies and Controlled Fabrication of Silicic Acid, Aluminum Salt

Precipitation and Co-Precipitation Approaches

Precipitation and co-precipitation are common and cost-effective methods for synthesizing aluminum silicate (B1173343). These techniques involve the reaction of soluble aluminum salts and silicate precursors in an aqueous solution to form an insoluble product.

Optimization of Reaction Conditions for Aluminum Salt and Silicate Precursor Interactions

The synthesis of aluminum silicate via precipitation involves the reaction between an aluminum salt, such as aluminum sulfate (B86663) or aluminum chloride, and a silicate precursor, typically sodium silicate. evitachem.com The reaction is generally carried out in an aqueous medium, where the controlled addition of reactants leads to the formation of an aluminum silicate precipitate. This precipitate is then filtered, washed to remove impurities like sodium and sulfate ions, and subsequently dried. google.com

The choice of precursors and their purity is crucial. For instance, commercially available aluminum sulfate may be contaminated with sulfuric acid, which can influence the reaction pH. google.com The stoichiometry of the reactants is a key parameter to control the composition of the final product. For example, to produce a silica-alumina composite with a specific ratio, the amount of alkali metal silicate added to the alumina (B75360) sol must be carefully calculated. google.com

The interaction between aluminum ions and silicic acid is complex. At neutral to alkaline pH, aluminum ions (Al³⁺) hydrolyze to form aluminate ions (Al(OH)₄⁻), which then react with silicic acid (Si(OH)₄) to create Al-O-Si bonds, forming the basis of the aluminosilicate (B74896) structure. Research has shown that the formation of an aluminum hydroxide (B78521) template is a prerequisite for the condensation of silicic acid, leading to the formation of hydroxyaluminosilicates (HAS). researchgate.net

Influence of pH, Molar Ratios, and Agitation on Product Morphologies

The morphology and properties of the resulting aluminum silicate are highly dependent on the reaction conditions, including pH, the molar ratio of silicon to aluminum (Si/Al), and the degree of agitation.

pH: The pH of the reaction medium is a critical factor that influences the species of aluminum and silicon present and, consequently, the reaction mechanism and product characteristics. membranechemicals.com At a pH between 7.1 and 8.6, Al³⁺ exists predominantly as soluble Al(OH)₄⁻, which readily reacts with silicic acid. Optimal precipitation of hydroxyaluminosilicates is often observed in the pH range of 4.0–5.5; deviations from this can lead to the formation of amorphous byproducts. Some processes specify a pH range of 8-12 during the addition of reactants, followed by a reduction to pH 8-10. google.com The final pH of the product can also be adjusted post-crystallization, for instance, to a range of 8.5 to 11, to obtain specific particle sizes in zeolitic materials. google.com

Molar Ratios: The Si/Al molar ratio in the initial reaction mixture directly affects the composition and structure of the final product. For instance, in co-precipitation processes, a precipitant with a 1:2 Al:Si ratio is typically formed. In the synthesis of specific catalysts, the desired composition, such as 85-99.5% silica (B1680970), dictates the necessary proportions of the silicate precursor. google.com The Si/Al ratio can also influence the crystallinity and the type of crystalline phase formed. For example, in the synthesis of ZSM-5 zeolite from bentonite (B74815) clay, lower Si/Al ratios were observed at shorter aging times, indicating incomplete transfer of the aluminosilicate gel to the nuclei. rsc.org

Agitation: The mixing intensity, or agitation, plays a crucial role in ensuring the homogeneity of the reaction mixture and influencing the particle size and morphology of the precipitate. High-shear mixing during the reaction of an alkali metal silicate and an aluminum salt can lead to the immediate formation of a stable dispersion of a complex polymeric alkali metal-aluminum-silicate. google.com The method of adding reactants, such as simultaneous addition under controlled pH, also impacts the properties of the synthesized sodium aluminosilicate. researchgate.net

| Parameter | Influence on Product Morphology and Properties | Typical Values/Ranges |

| pH | Affects the ionic species of Al and Si, reaction mechanism, and crystallinity. Optimal ranges exist for specific product formation. membranechemicals.comgoogle.comgoogle.com | 4.0-5.5 for HAS precipitation ; 8-12 during reactant addition google.com |

| Si/Al Molar Ratio | Determines the chemical composition, structure, and type of crystalline phase formed. google.comrsc.org | 1:2 (Al:Si) for typical precipitants ; Varied for specific catalyst compositions google.com |

| Agitation | Ensures homogeneity, and influences particle size and the formation of stable dispersions. google.comresearchgate.net | High-shear mixing for polymeric complexes google.com |

Sol-Gel Processing for Advanced Silicic Acid, Aluminum Salt Materials

The sol-gel process is a versatile method for producing high-purity and homogenous aluminum silicate materials with tailored architectures at relatively low temperatures. evitachem.commdpi.com This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

Mechanistic Studies of Alkoxide Hydrolysis and Condensation in the Presence of Aluminum Salts

The sol-gel synthesis of aluminosilicates typically uses metal alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS) for the silica source and an aluminum alkoxide or salt for the alumina source. rsc.org The fundamental reactions are hydrolysis and condensation. unm.edu

Hydrolysis: In the first step, the silicon alkoxide undergoes hydrolysis, where the alkoxy groups (-OR) are replaced with hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by either an acid or a base. unm.edumdpi.com

Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH

The mechanism is catalyst-dependent. Under acidic conditions, it's believed to be an Sₙ2-type reaction involving a pentacoordinated silicon transition state. researchgate.net The rate of hydrolysis is influenced by the pH, the water-to-alkoxide ratio, and the solvent used. mdpi.com

Condensation: The subsequent condensation reactions involve the linking of the hydrolyzed species (silanols) and remaining alkoxide groups to form siloxane (Si-O-Si) and alumoxane (Al-O-Al) bonds, as well as the crucial aluminosilicate (Al-O-Si) linkages. ufba.brceramics-silikaty.cz This can occur through either a water condensation or an alcohol condensation mechanism. unm.edu

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol Condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH

The presence of aluminum salts influences these reactions. The relative rates of self-condensation (Si-O-Si or Al-O-Al) versus cross-condensation (Al-O-Si) determine the homogeneity of the resulting network. ufba.br Non-hydrolytic sol-gel routes, which use oxygen donors other than water (like ethers), offer an alternative to control the condensation pathways and achieve molecular-level homogeneity. ufba.brceramics-silikaty.cz

Synthesis of High-Purity Aluminosilicates with Tailored Architectures

The sol-gel method allows for precise control over the final material's properties, enabling the synthesis of high-purity aluminosilicates with tailored architectures, such as mesoporous materials and nanoflakes. mdpi.comresearchgate.netorientjchem.org

A two-step sol-gel process has been shown to be effective in producing aluminum silicate with a uniform particle size and a large specific surface area (e.g., 430 m²/g) compared to co-precipitation methods (e.g., 158 m²/g). mdpi.com This method can involve first preparing an aluminum hydroxide sol, followed by the addition of the silicate source. mdpi.com

The use of templates, such as surfactants or even amino acids like L-arginine, can direct the formation of specific structures. researchgate.netorientjchem.org For example, L-arginine has been used as a template to synthesize aluminum silicate nanoflakes with diameters ranging from 5 to 50 nm and a thickness of about 6 nm. researchgate.net Similarly, surfactant templating is a key strategy for creating mesoporous molecular sieves like MCM-48 with controlled pore sizes. orientjchem.orgacs.org

By carefully controlling parameters like the Al₂O₃:SiO₂ molar ratio, calcination temperature, and the choice of precursors, it is possible to synthesize specific aluminosilicate phases, such as pure mullite (B73837). rsc.org Spectroscopic techniques like FTIR and NMR are used to study the structural evolution, showing how the coordination of aluminum (from octahedral AlO₆ to tetrahedral AlO₄) changes with temperature as it incorporates into the silicate network. rsc.org

| Synthesis Approach | Precursors | Key Process Features | Resulting Material & Properties |

| Two-Step Sol-Gel mdpi.com | Aluminum nitrate (B79036), Sodium silicate, Ammonia (B1221849) | Formation of aluminum hydroxide sol before silicate addition. | Mesoporous structure, high specific surface area (430 m²/g). |

| Hybrid Sol-Gel rsc.org | Boehmite sol, TEOS | Cost-effective alumina precursor, control over Al₂O₃:SiO₂ ratio. | Phase-pure mullite at specific compositions and temperatures. |

| Template-Assisted Sol-Gel researchgate.net | Aluminum silicate, Hydrochloric acid, L-arginine | L-arginine acts as a template to guide nanoflake formation. | Nanoflakes with diameters of 5-50 nm and thickness of ~6 nm. |

| Non-Hydrolytic Sol-Gel ufba.br | Aluminum chloride, Diisopropylether, Cobalt chloride, TEOS | Condensation reactions without water, using ether as an oxygen source. | Amorphous matrix, formation of mullite at high temperatures (>1000 °C). |

Hydrothermal Crystallization for Crystalline Aluminosilicate Formation

Hydrothermal crystallization is a method used to synthesize crystalline aluminosilicate materials, such as zeolites, from amorphous or poorly crystalline precursors under elevated temperature and pressure in an aqueous environment. researchgate.netrsc.org This process facilitates the transformation of amorphous aluminosilicate gels or polymers into well-defined crystalline structures. researchgate.net

The process typically involves preparing an aluminosilicate gel or reaction mixture, which is then aged and subsequently heated in a sealed vessel (autoclave). rsc.orgums.edu.my The aging step, which can be performed at temperatures from room temperature to around 80°C for several hours, is crucial for the formation of nuclei that will grow into crystals during the hydrothermal treatment. rsc.org The hydrothermal treatment itself is carried out at higher temperatures, for example, 145°C or 170°C, for a specific duration, which can range from hours to days. rsc.orgresearchgate.net

The crystallization process is highly sensitive to several factors:

Temperature and Time: The optimum crystallization temperature and time are critical for obtaining the desired zeolite phase. For instance, in the synthesis of zeolite NaX from kaolin, the optimal conditions were found to be 8 hours at 100°C. ums.edu.my Prolonging the crystallization time or increasing the temperature can lead to the formation of different, sometimes less desirable, zeolite phases. ums.edu.my

Alkalinity: The transformation from an amorphous to a crystalline phase often requires an alkaline environment during the hydrothermal treatment. researchgate.net

Precursors: The nature of the starting materials, such as using highly active aluminosilica perhydrate hydrogels, can lead to the formation of novel aluminosilicate structures. mdpi.com

Pressure: High-pressure hydrothermal environments (e.g., 0.25–10 GPa) can overcome kinetic barriers and lead to the formation of new, dense, and sometimes hydrous, aluminosilicate phases that are not accessible under ambient conditions. acs.org

This method allows for the synthesis of a wide range of crystalline aluminosilicates, including various types of zeolites (e.g., ZSM-5, Phillipsite, Zeolite NaX) with applications as molecular sieves, catalysts, and ion-exchangers. rsc.orgresearchgate.netums.edu.my

Investigating Autogenous Pressure and Temperature Effects on Phase Development

Hydrothermal and solvothermal synthesis are prominent methods for producing crystalline aluminosilicates. In these processes, reactants are heated in a sealed vessel, or autoclave, where the pressure generated by the heated solvent (autogenous pressure) and the temperature are critical parameters influencing the final product's characteristics.

The synthesis of zeolites, a class of crystalline aluminosilicates, is typically conducted via hydrothermal treatment of an aqueous mixture of aluminate and silicate precursors. csic.es The process often occurs under autogenous pressure, which is determined by the water vapor pressure at the synthesis temperature. csic.es Studies have shown that both temperature and the duration of hydrothermal treatment significantly affect the formation of calcium aluminium silicate hydrates. ceramics-silikaty.cz For instance, in one study, the largest amount of calcium aluminium silicate hydrates was achieved after 8 hours of hydrothermal treatment at 130 °C. ceramics-silikaty.cz However, extending the isothermal curing time from 16 to 72 hours inhibited the formation of these compounds. ceramics-silikaty.cz

Varying the hydrothermal temperature can control the phase and properties of the resulting aluminosilicate. In the synthesis of aluminosilicate mesoporous materials, a crystallization temperature of 130 °C, combined with a specific sodium hydroxide concentration, yielded a product with a regular pore size and high specific surface area. google.com Another study on the hydrothermal alteration of K-feldspar rock in an autoclave noted that increasing the processing temperature from 200 °C to 230 °C influenced the resulting mineralogy. nih.gov Similarly, research on palm oil shell-based zeolite synthesis varied hydrothermal temperatures between 120°C, 150°C, and 180°C to control the crystallization process. rsc.org High external hydrostatic pressure has been demonstrated to accelerate crystallization and promote nucleation, leading to smaller and more uniform crystals in zeolite synthesis. csic.es

Table 1: Effects of Temperature and Pressure on Aluminosilicate Synthesis

| Synthesis Method | Temperature (°C) | Pressure | Duration | Key Findings | Reference(s) |

| Hydrothermal Synthesis | 130 | Autogenous | 4-72 hours | Optimal formation of calcium aluminium silicate hydrates at 8 hours; inhibition with longer duration. ceramics-silikaty.cz | |

| Hydrothermal Synthesis | 130 | Autogenous | 60 hours | Produced regular pore size and a specific surface area of 137.62 m²/g. google.com | |

| Hydrothermal Alteration | 200 - 230 | Autogenous (~14 atm) | 0.5 - 3.0 hours | Temperature affects the final mineralogy of the calcium-aluminum-silicate-hydrate mixture. nih.gov | |

| Hydrothermal Synthesis | 90 - 450 | Autogenous | Several hours to days | General conditions for preparing magnesium-aluminosilicate minerals. acs.org | |

| Hydrothermal Synthesis | 60 | Autogenous & 800 MPa | Various | High external pressure accelerated crystallization of FAU-type zeolites. csic.es | |

| Hydrothermal Synthesis | 187 | Saturated Steam (1 MPa) | 3 hours | Synthesis of sodium aluminum silicate hydrate (B1144303)/analcime composite. diva-portal.org |

Reactant Composition and Post-Synthetic Modification Strategies

The properties of synthesized aluminum silicate are heavily dependent on the initial reactant composition. Key variables include the silicon-to-aluminum (Si/Al) ratio, the nature of the precursors, and the pH of the synthesis solution. For example, in the sol-gel synthesis of poly-aluminum silicate sulphate (PASS), the Si/Al molar ratio, pH value, and temperature were all found to significantly impact the final product's performance. researchgate.net An optimal internal bond strength for ULDF applications was achieved with a Si/Al molar ratio of 2:1, a pH of 8, and a temperature of 50 °C. researchgate.net Similarly, the synthesis of mesoporous aluminosilicate molecular sieves showed that varying the Si/Al ratio from 45 to 8 could change the average pore size from 2.4 nm to 1.4 nm. diva-portal.org

The choice of precursors, such as sodium silicate as the silica source and aluminum nitrate or sulphate as the aluminum source, also plays a critical role. igi-global.comresearchgate.net The concentration of reactants is another crucial factor. In the synthesis of mesoporous materials, a sodium hydroxide concentration of 11 mol/L was found to be optimal for achieving a regular pore structure. google.com

Post-synthetic modifications are often employed to enhance or alter the properties of the initially formed aluminosilicate. These strategies can improve thermal stability or introduce desired functionalities. dupont.com One common method is a secondary hydrothermal treatment, which can increase pore wall thickness and improve the condensation degrees of silicates, leading to enhanced hydrothermal stability. diva-portal.orgdupont.com Another approach involves grafting, where the surface of a mesoporous silicate like MCM-41 is treated with an aluminum compound, such as aluminum isopropoxide or AlCl₃, to incorporate aluminum into the framework, thereby increasing acid sites and improving mechanical stability. dupont.comcardiff.ac.uk This post-synthesis incorporation of aluminum can result in higher Brönsted acid amounts compared to direct-synthesis methods. cardiff.ac.uk

Advanced Fabrication Techniques for Ultrafine Particles and Thin Films

Modern fabrication techniques enable the production of aluminum silicate with precisely controlled dimensions, from ultrafine powders to nanoscale thin films, opening up new applications in advanced materials and electronics.

Controlled Admixing Approaches with Hydroxide Treatment

The synthesis of ultrafine aluminum silicate particles often relies on precipitation methods where precursor solutions are mixed under controlled conditions. The co-precipitation method involves the direct mixing of solutions like sodium silicate and aluminum nitrate. igi-global.commdpi.com However, this can sometimes produce particles with lower specific surface areas. igi-global.commdpi.com

A more controlled approach is the two-step sol-gel method, which allows for the formation of particles with a more uniform size and higher surface area. igi-global.commdpi.com This process can involve first preparing an aluminum hydroxide sol by adding a base like ammonia to an aluminum nitrate solution. igi-global.commdpi.com In the second step, a sodium silicate solution is added to this sol to generate a gel, which is then processed to yield mesoporous aluminum silicate powder. igi-global.commdpi.com The concentration of the ammonia solution used for hydroxide treatment is a key parameter in controlling the final particle morphology and surface area. igi-global.commdpi.com

Another patented process describes the preparation of ultrafine aluminum silicate salt particles by first forming an aluminum silicate gel from aluminum chloride and water glass. uomustansiriyah.edu.iq This is followed by the addition of a suspension of calcium and magnesium hydroxides. uomustansiriyah.edu.iq A subsequent step involves neutralizing a separate mixture of sodium aluminate and water glass with hydrochloric acid to form another gel, which is then admixed with the first mixture to produce the final ultrafine particles. uomustansiriyah.edu.iq These methods highlight the importance of controlled admixing and pH adjustment (hydroxide or acid treatment) in fabricating fine particles.

Atomic Layer Deposition (ALD) for Nanoscale Film Formation

Atomic Layer Deposition (ALD) is a state-of-the-art technique for depositing highly uniform and conformal thin films with atomic-level precision. This method is ideal for creating nanoscale films of this compound for applications in electronics and optics. diva-portal.org The ALD process involves sequential, self-limiting surface reactions of gaseous precursors. For aluminum silicate, typical precursors include a silicon source (e.g., tetraethoxysilane (TEOS), tris(dimethylamino)silane (B81438) (TDMAS)), an aluminum source (e.g., trimethylaluminum (B3029685) (TMA)), and an oxidant like water (H₂O) or ozone (O₃). diva-portal.org

The composition and properties of the resulting film can be precisely controlled by the ratio and sequence of the precursor pulses. For instance, Al₂O₃/SiO₂ nanolaminates are created by repeatedly alternating the deposition cycles of the two different oxides. The presence of Al-OH surface groups has been found to enhance the reaction of silicon precursors, enabling the deposition of silicate layers.

ALD of aluminum silicate can be performed at a wide range of temperatures. Low-temperature processes, even down to 80°C, have been developed, making the technique suitable for coating temperature-sensitive substrates. Room-temperature ALD has also been demonstrated using plasma-excited humidified argon as the oxidizing agent. The resulting films exhibit excellent properties, such as high dielectric breakdown strength and the ability to suppress leakage currents in electronic devices.

Table 2: Parameters for Atomic Layer Deposition (ALD) of Aluminum Silicate Films

| Silicon Precursor | Aluminum Precursor | Oxidant | Deposition Temp. (°C) | Film Properties/Characteristics | Reference(s) |

| Tetraethoxysilane (TEOS) | Trimethylaluminum (TMA) | H₂O | N/A | ALD enabled by disproportionation reaction in presence of Al-OH* groups; max SiOx thickness of ~2 Å per cycle. diva-portal.org | |

| Tris(dimethylamino)silane (TDMAS) | Trimethylaluminum (TMA) | Plasma excited humidified Ar | Room Temp. | Deposition thickness of 0.10 to 0.11 nm per cycle; Si-to-Al ratio controlled by precursor exposure ratio. | |

| AP-LTO® 330 | Trimethylaluminum (TMA) | O₃ / H₂O | 80 - 350 | SiO₂ deposition rate of 1.5–2.2 Å/cycle; created SiO₂/Al₂O₃ nanolaminates. | |

| N/A | N/A | N/A | N/A | Al₂O₃/SiO₂ nanolaminates suppressed leakage currents; breakdown field increased with SiO₂ content. |

Ion Exchange Resin-Mediated Synthesis of this compound Species

A novel approach for fabricating structured aluminosilicate materials involves using ion exchange resins as templates or mediators. This method is particularly useful for creating macroscopic structures, such as porous spheres, with shapes defined by the resin beads. diva-portal.org The synthesis is generally a multi-step process. diva-portal.org

First, silicate and/or aluminosilicate species are introduced into porous ion exchange resin beads. diva-portal.org Anion exchange resins are particularly suitable for this step as they attract and bind the negatively charged silicate and aluminate anions present in the synthesis solution. diva-portal.org The type of resin, whether strongly or weakly basic, can influence the properties of the final material.

Second, the resin beads containing the precursor species undergo a treatment, typically hydrothermal, to induce crystallization. diva-portal.org This step transforms the amorphous inorganic material within the resin's pores into a crystalline aluminosilicate (zeolite). diva-portal.org

Finally, the organic resin template is removed by calcination (combustion at high temperature). diva-portal.org This leaves behind a self-bonded, porous aluminosilicate macrostructure that replicates the size and shape of the original resin beads. diva-portal.org This method allows for the synthesis of materials like Silicalite-1, ZSM-5, and zeolite beta in spherical forms. diva-portal.org

In a different application of this concept, cation-exchange resins can be introduced into the synthesis system to capture and remove inhibitory ions, such as Na⁺ and K⁺, thereby facilitating the crystallization of high-performance zeolites from less pure, and therefore less expensive, starting reagents. dupont.com

Mechanisms of Interaction and Transformation Involving Silicic Acid, Aluminum Salt

Kinetic and Thermodynamic Aspects of Hydroxyaluminosilicate Formation

The formation of hydroxyaluminosilicates (HAS), a form of silicic acid, aluminum salt, is a complex process governed by specific kinetic and thermodynamic factors. Research indicates that the rapid formation of aluminosilicate (B74896) colloids can occur within seconds, particularly when a solution is supersaturated with aluminium (oxy)hydroxide. researchgate.net Initially, these colloids are rich in aluminum and progressively incorporate more silicon over time. researchgate.net This process appears to be independent of the aqueous silica (B1680970) concentration and its saturation state with respect to amorphous silica. researchgate.net This suggests a formation mechanism similar to that observed for amorphous aluminosilicates under acidic conditions at lower temperatures. researchgate.net

The stoichiometry of the resulting colloids is influenced by the Si/Al mole ratio in the solution. researchgate.net Under neutral to alkaline conditions, both sodium and potassium ions are sequestered during the initial formation stages. The resulting Si/Al, K/Na, and Al/(K+Na) mole ratios in synthetic aluminosilicates closely resemble those found in natural geothermal scales. researchgate.net

Thermodynamic studies reveal that despite conditions favoring the formation of crystalline structures like gibbsite, metastable aluminosilicate phases are often formed. scispace.com At lower temperatures, distinct octahedrally coordinated Al (Al bohrium.com) and tetrahedrally coordinated Al (Al researchgate.net) silicate (B1173343) phases precipitate. As the temperature increases, the Al researchgate.net silicate phase becomes dominant. scispace.com The formation of these metastable phases can occur even at low aluminum and silicon concentrations. scispace.com

The transformation from amorphous aluminosilicate gels to crystalline zeolite structures can also occur through solid-to-solid transformations, where aggregation, densification, and crystallization of nanoparticles lead to the formation of zeolite crystals without the need for soluble silicate or aluminate precursors. ceramics-silikaty.cz

Adsorption and Desorption Mechanisms on Diverse Substrates

The adsorption capabilities of this compound are intricately linked to its structural and surface properties. The primary mechanisms governing adsorption are physisorption, driven by van der Waals forces and electrostatic interactions, and chemisorption, which involves the formation of stronger covalent or coordination bonds. brin.go.id The enthalpy of adsorption for physisorption is typically in the range of 20–40 kJ/mol, whereas for chemisorption, it is significantly higher, ranging from 80–240 kJ/mol. brin.go.id

The surface area, porosity, and surface charge of aluminosilicates are critical determinants of their adsorption capacity.

Surface Area and Porosity: A larger specific surface area and well-developed porosity provide more sites for adsorption. semanticscholar.org Mesoporous aluminosilicates, with their intermediate pore sizes, often exhibit enhanced adsorption performance for both inorganic and organic pollutants compared to microporous materials. semanticscholar.orgexlibrisgroup.com For instance, a synthesized mesoporous aluminum silicate with a large specific surface area of 430 m²/g demonstrated significantly higher adsorption capacities for lead ions and methylene (B1212753) blue compared to a co-precipitated powder. mdpi.com Nitrogen sorption experiments are commonly used to characterize these properties, with the Brunauer-Emmett-Teller (BET) method used for surface area analysis and the Barret-Joyner-Halenda (BJH) method for pore size distribution. semanticscholar.orgorientjchem.org

Surface Charge: The surface charge of amorphous aluminosilicates is pH-dependent. cambridge.orgresearchgate.net At neutral pH, the surface is generally reported to be negatively charged. researchgate.netresearchgate.net This negative charge arises from the isomorphous substitution of Al³⁺ for Si⁴⁺ in the silicate structure and the dissociation of silanol (B1196071) (Si-OH) groups. cambridge.orgresearchgate.net Positive charges can develop through the protonation of hydroxy-aluminum species at cation exchange sites. cambridge.orgresearchgate.net The point of zero charge (PZC), where the net surface charge is zero, increases as the aluminum content [Al/(Al+Si) ratio] increases. cambridge.orgresearchgate.net This variable charge characteristic is crucial for the adsorption of charged species, as electrostatic attraction or repulsion will depend on the solution's pH. brin.go.id

The table below summarizes the textural properties of various aluminosilicate materials.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Mesopore Volume (cm³/g) | Reference |

| Aluminosilicate | 890 | 0.680 | 0.644 | iwaponline.comjyu.fi |

| Zeolite (NaY) | 623 | 0.352 | 0.111 | iwaponline.comjyu.fi |

| AlSi/NaY (20/80) Composite | 370 | 0.254 | 0.154 | iwaponline.comjyu.fi |

| Mesoporous Aluminum Silicate | 430 | N/A | N/A | mdpi.com |

N/A: Data not available in the provided sources.

In real-world scenarios, aluminosilicates are often exposed to mixtures of contaminants, leading to competitive or synergistic adsorption behaviors.

Competitive Adsorption: When multiple metal ions are present, they compete for the available adsorption sites on the aluminosilicate surface. Studies have shown that the presence of competing ions can significantly decrease the removal efficiency of the target metals. iwaponline.comjyu.fi For example, in binary (Cu²⁺ and Sr²⁺) and ternary (Cu²⁺, Pb²⁺, and Sr²⁺) systems, the adsorption of each metal ion on an aluminosilicate/zeolite composite was remarkably reduced compared to single-component solutions. iwaponline.comjyu.fi The selectivity of an adsorbent for a particular ion is influenced by factors such as ionic radius, electronegativity, and hydration energy. For instance, an aluminosilicate-based adsorbent showed a higher affinity for Pb²⁺ over Cd²⁺ in equimolar solutions, which was attributed to the higher electronegativity of lead. iwaponline.com

Synergistic Interactions and Contaminant Removal: Aluminosilicates are effective adsorbents for a wide range of environmental contaminants, including heavy metals (e.g., Cd(II), As(III, V), Cr(III, VI), Cu(II), Pb(II), Ni(II), Mn(II), Hg(II)), organic pollutants, and even mycotoxins like aflatoxin B1. brin.go.idtaylorfrancis.commdpi.com The adsorption mechanism for aflatoxin B1 involves interactions with surface functional groups such as Si-O, Al-O, Si-O-Si, and Si-O-Al. mdpi.com The adsorption of trace minerals like iron, selenium, zinc, and manganese can also occur, with the capacity being influenced by the alumina (B75360) and silica content of the clay. mdpi.com Furthermore, modifications to aluminosilicates, such as embedding iron-based metal-organic frameworks (Fe-MOFs), can enhance their capacity to remove specific contaminants like pesticides and chlorophyll (B73375) from agricultural products. mdpi.com

The following table presents the Langmuir maximum adsorption capacities (Qₘ) for different metal ions on various aluminosilicate-based adsorbents.

| Adsorbent | Metal Ion | Qₘ (mg/g) | Reference |

| Zeolite (NaY) | Sr²⁺ | 260 | iwaponline.comjyu.fi |

| Zeolite (NaY) | Cu²⁺ | 220 | iwaponline.comjyu.fi |

| Zeolite (NaY) | Pb²⁺ | 161 | iwaponline.comjyu.fi |

| Aluminosilicate | Sr²⁺ | 153 | iwaponline.comjyu.fi |

| Aluminosilicate | Cu²⁺ | 37.9 | iwaponline.comjyu.fi |

| Aluminosilicate | Pb²⁺ | 66.5 | iwaponline.comjyu.fi |

| AlSi/NaY (20/80) Composite | Sr²⁺ | 186 | iwaponline.comjyu.fi |

| AlSi/NaY (20/80) Composite | Cu²⁺ | 140 | iwaponline.comjyu.fi |

| AlSi/NaY (20/80) Composite | Pb²⁺ | 77.8 | iwaponline.comjyu.fi |

Catalytic Activity and Reaction Mechanisms

Silicic acid, aluminum salts, particularly in their amorphous and porous forms, are important solid acid catalysts in various chemical transformations. nih.govscispace.com Their catalytic performance is largely dictated by the nature, strength, and distribution of their acid sites.

Aluminosilicates possess both Brønsted and Lewis acid sites, which play distinct roles in catalysis.

Brønsted Acid Sites: These sites are proton-donating centers, typically associated with bridging hydroxyl groups (Si-OH-Al) that form when Al³⁺ is substituted for Si⁴⁺ in the silicate framework. researchgate.net The strength of these sites is crucial for many acid-catalyzed reactions. researchgate.net Defect engineering, such as introducing oxygen vacancies, can alter the chemical environment and fine-tune the acidity of these Brønsted sites. d-nb.info In some cases, Brønsted sites are found to be more active than Lewis sites for specific reactions, such as methanol (B129727) dehydration. bohrium.com

Lewis Acid Sites: These sites are electron-pair acceptors, often arising from under-coordinated aluminum atoms or extra-framework aluminum species. acs.orgmdpi.com The acidity of these sites can be comparable to strong Lewis acids like AlCl₃. acs.org Thermal treatment of aluminum-modified silicas can lead to the formation of even stronger Lewis acid sites. acs.org

The characterization of these acid sites is commonly performed using techniques such as Fourier-transform infrared (FTIR) spectroscopy with probe molecules like pyridine (B92270) and ammonia (B1221849) temperature-programmed desorption (NH₃-TPD). bohrium.comresearchgate.net Pyridine adsorption allows for the differentiation and quantification of Brønsted and Lewis sites. acs.org Solid-state nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ²⁷Al, ¹⁷O) provides detailed insights into the local structural environment of the acid sites. d-nb.info

The table below shows the distribution of acid sites in various aluminosilicate catalysts.

| Catalyst | Total Acidity (mmol/g) | Brønsted Sites (mmol/g) | Lewis Sites (mmol/g) | Reference |

| NHSG Aluminosilicate | 0.23 | 0.08 | 0.15 | chemrxiv.org |

| Commercial Silica-Alumina | 0.11 | 0.01 | 0.10 | chemrxiv.org |

| HZSM-5 Zeolite | 0.40 | 0.35 | 0.05 | chemrxiv.org |

NHSG: Non-hydrolytic sol-gel

The acidic nature of aluminosilicates enables them to catalyze a wide array of organic and inorganic reactions.

Organic Transformations: Amorphous aluminosilicates are effective catalysts for reactions such as hydroxyalkylation of aniline (B41778) and phenol, Friedel-Crafts alkylation, and the synthesis of fine chemicals like vesidryl and jasminaldehyde. exlibrisgroup.comnih.govd-nb.info In the conversion of ethanol (B145695) to ethylene (B1197577), the strength of the acid sites is critical; strong Brønsted acid sites in zeolites can promote unwanted side reactions like ethylene oligomerization, leading to coke formation and deactivation. chemrxiv.org In contrast, amorphous aluminosilicates with more moderate acidity can exhibit higher stability. chemrxiv.org For the production of p-xylene (B151628) from bioderived furan (B31954) and ethylene, materials with only Brønsted acidity were found to be effective. tue.nl The surface density of acid sites, in addition to their type, can be a key factor in determining catalytic activity, as a higher density can favor bimolecular reactions. bohrium.com

Inorganic Transformations: In the context of inorganic transformations, the formation of CoAl₂O₄ spinel pigments from aluminosilicate clay minerals provides an example of their role. The aluminosilicate acts as a source of alumina (α-Al₂O₃), which reacts with cobalt oxide (CoO) at high temperatures. The higher affinity of CoO for Al₂O₃ compared to SiO₂ drives the formation of the desired pigment. frontiersin.org Amorphous aluminosilicates can also catalyze the decomposition of methanol into synthesis gas (a mixture of carbon monoxide and hydrogen). google.com This catalytic activity can be enhanced by incorporating metals like copper, zinc, or platinum. google.com

Interactions with Dissolved Species in Natural and Engineered Systems

Complexation-Induced Attenuation of Aluminum Bioavailability in Aquatic Environments

In aquatic environments, the presence of dissolved silicic acid can significantly reduce the bioavailability and toxicity of aluminum. researchgate.netconsensus.appspringermedizin.de This is primarily achieved through the formation of hydroxyaluminosilicate (HAS) complexes. researchgate.net The reaction involves the interaction of aluminum ions with monomeric silicic acid (Si(OH)₄), leading to the formation of these less bioavailable compounds. researchgate.net The formation of an aluminum hydroxide (B78521) template is a prerequisite for the condensation of silicic acid, resulting in the creation of HAS. researchgate.net

The process begins with the formation of an initial hydroxyaluminosilicate, termed HASA, which has a silicon-to-aluminum ratio of 0.5. researchgate.net In this form, silicon tetrahedra are bonded to aluminum octahedra. researchgate.net When the concentration of silicic acid is equal to or greater than that of aluminum, this initial complex acts as a template for the incorporation of more silicon, leading to a rapidly precipitating form called HASB with a 1:1 silicon-to-aluminum ratio. researchgate.net These HAS compounds are extremely insoluble and play a crucial role in controlling the mobility of aluminum from soils into aquatic systems. researchgate.net

Research has also identified a soluble, low molecular weight form of silica, which is oligomeric and demonstrates a significantly higher affinity for aluminum than the monomeric form. acs.org This oligomeric silica can effectively bind to aluminum, further reducing its availability. acs.orgconsensus.appregulations.gov Studies have shown that while monomeric silica has a relatively low affinity for aluminum, oligomeric silica can reduce aluminum absorption substantially. consensus.appregulations.gov This interaction forms complexes that are poorly absorbed by organisms, thereby mitigating aluminum's potential toxic effects. consensus.app The speciation of aluminum in aqueous solutions is pH-dependent, with different aluminum species predominating at various pH levels. tandfonline.comresearchgate.net The reaction between these aluminum species and silicic acid results in the formation of new, less harmful species. tandfonline.comresearchgate.net

Table 1: Effect of Dissolved Silicon on Aluminum Bioavailability

| Finding | Observation | Citations |

| Complex Formation | Silicic acid reacts with aluminum to form less bioavailable hydroxyaluminosilicate (HAS) complexes. | researchgate.netspringermedizin.de |

| Reduced Absorption | Dissolved silicon, particularly in its oligomeric form, significantly reduces the gastrointestinal absorption of aluminum. | consensus.appregulations.gov |

| Toxicity Amelioration | The binding of aluminum by silicon can ameliorate the toxicity of the metal to aquatic organisms. | researchgate.net |

| pH Dependence | The speciation of aluminum and its interaction with silicic acid are highly dependent on the pH of the water. | tandfonline.comresearchgate.net |

Impact on Flocculation and Coagulation Dynamics in Water Treatment Processes

In water treatment, the interaction between silicic acid and aluminum salts is leveraged to enhance the removal of impurities through coagulation and flocculation. researchgate.netsswm.info The introduction of silica into polyaluminium chloride (PACl) coagulants leads to the formation of polyaluminium silicate chloride (PASiC), a composite coagulant with superior performance compared to conventional coagulants like alum or PACl alone. researchgate.netsswm.infonih.govnih.gov

The enhanced performance of PASiC is attributed to several factors. The incorporation of silica chains increases the molecular weight and size of the coagulant components, leading to the formation of larger, denser flocs. sswm.info This results in improved aggregation and faster settling of suspended particles. sswm.info These composite coagulants have demonstrated higher efficiency in removing turbidity and color from water. researchgate.net

The effectiveness of these composite coagulants is influenced by the molar ratio of aluminum to silicon (Al/Si) and the basicity (OH/Al molar ratio). researchgate.netnih.gov Different preparation methods, such as combining hydroxylated polyaluminum-chloride with fresh polysilicate, also affect the coagulant's properties and efficiency. researchgate.netnih.gov While PASiC can enhance aggregation and coagulation, it may weaken the charge neutralization effectiveness and can become unstable if stored for extended periods, particularly at higher basicity values and lower Al/Si ratios. nih.gov The interaction between dissolved silica and aluminum hydrolysis products can alter their electric charge and modify the properties of the resulting precipitate, which can either improve or hinder flocculation depending on the specific conditions like pH and concentration. ucl.ac.uk

Table 2: Performance of Aluminum-Silicate Composite Coagulants

| Coagulant Type | Key Characteristics | Impact on Water Treatment | Citations |

| Polyaluminium Silicate Chloride (PASiC) | Composite inorganic polymer coagulant with varying Al/Si ratios and basicity. | Superior coagulation performance, forming larger and denser flocs compared to conventional coagulants. | researchgate.netsswm.infonih.govnih.gov |

| Polyaluminum-ferric-silicate-chloride (PAFSC) | A composite coagulant incorporating aluminum, iron, and silicate. | Exhibits efficient coagulation, with performance influenced by the Al/Fe/Si molar ratio. | nih.gov |

| Aluminum-silicon flocculant-coagulant (ASFC) | A binary composition of aluminum sulfate (B86663) and active silicic acid. | Forms complex compounds with high flocculating ability and developed sorption surfaces. | medcraveonline.com |

Mitigation of Silica Scale Formation in Membrane Separation Technologies

Silica scaling is a significant operational challenge in membrane separation processes like reverse osmosis (RO), particularly in systems operating at high water recovery rates. researchgate.net The presence of aluminum, even at trace levels, can exacerbate silica fouling. researchgate.netmembranechemicals.com The interaction between soluble aluminum and silicic acid can lead to the formation of aluminum silicate precipitates on the membrane surface. researchgate.netntua.grresearchgate.netropur.com

The mechanism often involves the aluminum hydroxide acting as a substrate for the polymerization of silica on the membrane. researchgate.netmembranechemicals.com Aluminum ions can also adsorb onto sites where silicic acid and its oligomers are polymerizing. researchgate.netmembranechemicals.com This can lead to amorphous silica fouling even when the water is not saturated with respect to pure amorphous silica. membranechemicals.com The resulting scale is often mischaracterized as simple silica scale, but autopsies frequently reveal the presence of aluminum. researchgate.netmembranechemicals.com The formation of aluminum silicates like kaolinite (B1170537) has been theorized to occur within RO units when aluminum sulfate (alum) is used as a coagulant in pretreatment. researchgate.netntua.grresearchgate.netresearchgate.net

Several strategies are employed to mitigate aluminum silicate scaling. One approach is the use of chelating agents, such as citrate (B86180) and ethylenediaminetetraacetic acid (EDTA), which can sequester dissolved aluminum and prevent it from reacting with silica. researchgate.netntua.gr Another strategy involves pH adjustment. ntua.gr Maintaining the RO feed water pH within a specific range can help to avoid the precipitation of aluminum on the membranes. researchgate.net Additionally, the use of specific antiscalants has been investigated, with some showing the ability to inhibit the formation of amorphous aluminum silicate compounds. membranechemicals.com Pre-treatment methods, such as using adsorbents like activated alumina or magnetic iron-aluminum hybrid nanomaterials, can effectively remove silica from the feed water, thereby reducing the potential for scaling. vu.edu.auacs.orgeeer.org

Table 3: Mitigation Strategies for Aluminum Silicate Scaling in Membranes

| Mitigation Strategy | Mechanism of Action | Research Findings | Citations |

| Chelating Agents | Sequester dissolved aluminum, preventing its reaction with silica. | Citrate and EDTA have been shown to control aluminum silicate formation. | researchgate.netntua.gr |

| pH Control | Adjusting feed water pH to maintain aluminum solubility and retard silica polymerization kinetics. | Specific pH ranges can minimize aluminum scaling on RO membranes. | researchgate.netntua.gr |

| Antiscalants | Inhibit the precipitation and growth of amorphous aluminum silicate compounds. | Some antiscalants are effective at controlling aluminum silicate formation, while others can worsen it. | membranechemicals.com |

| Adsorbent Pre-treatment | Removal of silica from feed water before it reaches the membrane. | Activated alumina and magnetic iron-aluminum nanomaterials can significantly reduce silica concentrations. | vu.edu.auacs.orgeeer.org |

Advanced Analytical and Spectroscopic Characterization of Silicic Acid, Aluminum Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of specific nuclei within a material. For aluminum silicates, ²⁹Si and ²⁷Al NMR are particularly insightful. cuni.cznih.gov

²⁹Si NMR for Silicon Connectivity and Speciation

²⁹Si NMR spectroscopy is instrumental in determining the connectivity of silicon-oxygen (Si-O) tetrahedra in the aluminosilicate (B74896) framework. berkeley.educapes.gov.br The chemical shift of ²⁹Si is highly sensitive to the number of bridging oxygen atoms connecting to other tetrahedral atoms (Si or Al), often denoted as Qⁿ species, where 'n' is the number of bridging oxygens. berkeley.eduvu.edu.au

The presence of aluminum as a next-nearest neighbor to a silicon atom influences the ²⁹Si chemical shift, causing a deshielding effect. nih.gov This allows for the differentiation of Si(OAl)ₓ(OSi)₄₋ₓ environments. Generally, an increase in the number of Al neighbors results in a downfield shift (more positive ppm value). researchgate.net The interpretation of ²⁹Si MAS NMR spectra can be complex due to the broadening of peaks caused by distributions in bond angles and lengths inherent in amorphous or disordered structures. berkeley.educapes.gov.br

Interactive Table: Typical ²⁹Si NMR Chemical Shift Ranges for Silicate (B1173343) Species

| Qⁿ Species | Description | Typical Chemical Shift Range (ppm) |

| Q⁰ | Monomeric silicate (isolated tetrahedra) | -60 to -80 |

| Q¹ | End-chain silicate tetrahedra | -78 to -90 |

| Q² | Middle-chain silicate tetrahedra | -88 to -100 |

| Q³ | Sheet-like silicate structures | -98 to -110 |

| Q⁴ | Three-dimensional network silicate structures | -105 to -120 |

Note: The presence of aluminum in the second coordination sphere will shift these ranges to more positive values.

Research has shown that in aluminosilicate glasses, the broadness of the ²⁹Si NMR signal increases with the polarizing power of network-modifying cations, indicating a wider range of silicate environments. geoscienceworld.org The analysis of these spectra provides quantitative data on the degree of polymerization and the extent of aluminum substitution into the silicate network. researchgate.netgeoscienceworld.org

²⁷Al NMR for Aluminum Coordination Environments

²⁷Al NMR spectroscopy is crucial for identifying the coordination number of aluminum atoms within the material, which can exist in tetrahedral (AlO₄), pentahedral (AlO₅), or octahedral (AlO₆) environments. cuni.czresearchgate.net The chemical shift values are distinct for each coordination state, allowing for their quantification. researchgate.netdiva-portal.org

Tetrahedrally coordinated aluminum (AlO₄) typically resonates in the range of 50 to 80 ppm. cuni.czresearchgate.net The specific shift within this range can provide further information about the framework's connectivity. scispace.com

Pentahedrally coordinated aluminum (AlO₅) , often considered a transitional state, shows signals around 30 to 40 ppm. acs.org

Octahedrally coordinated aluminum (AlO₆) is found at chemical shifts between 0 and 15 ppm. cuni.czresearchgate.net

The presence of distinct peaks for four-fold and six-fold coordination in ²⁷Al NMR spectra confirms the existence of different aluminum environments within the aluminosilicate structure. researchgate.net High-resolution techniques like Magic Angle Spinning (MAS) and Multiple-Quantum Magic Angle Spinning (MQMAS) are often employed to narrow the broad lines typically observed for quadrupolar nuclei like ²⁷Al, providing better-resolved spectra. researchgate.netdiva-portal.orgmdpi.com

Interactive Table: ²⁷Al NMR Chemical Shifts and Corresponding Aluminum Coordination

| Coordination Environment | Typical Isotropic Chemical Shift (δ_iso) (ppm) |

| Octahedral (AlO₆) | 0 - 15 |

| Pentahedral (AlO₅) | 30 - 40 |

| Tetrahedral (AlO₄) | 50 - 80 |

Data compiled from multiple sources. cuni.czresearchgate.netacs.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopic techniques probe the bonding and elemental composition of aluminum silicates.

Infrared (IR) and Raman Spectroscopy for Bond Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the chemical bonds within the aluminosilicate structure. researchgate.netalfred.edu The primary absorption bands in the IR spectra of aluminosilicates are associated with the stretching and bending vibrations of T-O-T linkages (where T = Si or Al). acs.orgacs.org

The main asymmetric stretching band of the T-O-T network is typically observed between 900 and 1200 cm⁻¹. acs.orgmdpi.com The position of this band is sensitive to the Si/Al ratio; an increase in aluminum content shifts the band to a lower wavenumber. researchgate.netmdpi.com

Symmetric stretching vibrations of Si-O-Al bonds are found around 700-800 cm⁻¹. mdpi.com

Bending vibrations of O-Si-O and O-Al-O bonds appear at lower frequencies, typically in the 400-600 cm⁻¹ region. mdpi.comresearchgate.net

Raman spectroscopy is particularly useful for studying the network structure of amorphous aluminosilicates. geoscienceworld.orgbts.gov Different Qⁿ species give rise to distinct Raman bands. researchgate.net For instance, the stretching modes in SiO₄ tetrahedra with varying numbers of non-bridging oxygens (NBOs) can be identified. researchgate.net Low-frequency Raman scattering can also provide information about the vibrations of network-modifying cations. acs.org

Interactive Table: Key Vibrational Bands in Aluminum Silicates

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique |

| 900 - 1200 | Asymmetric stretching of T-O-T (T=Si, Al) | IR, Raman |

| 700 - 800 | Symmetric stretching of Si-O-Al | IR, Raman |

| 400 - 600 | Bending vibrations of O-T-O | IR, Raman |

Data compiled from various spectroscopic studies. acs.orgmdpi.commdpi.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within the top few nanometers of a material's surface. acs.orgschweizerbart.de For aluminum silicates, XPS provides valuable data on the Si/Al ratio at the surface and the binding energies of the Si 2p, Al 2p, and O 1s core levels. acs.orggeoscienceworld.org

The binding energies of these core levels are sensitive to the local chemical environment. For example, the O 1s spectrum can be deconvoluted into components corresponding to bridging oxygens (e.g., Si-O-Si, Si-O-Al) and non-bridging oxygens (NBOs). schweizerbart.deresearchmap.jp Bridging oxygen in an Al-O-Si linkage has a different binding energy than in a Si-O-Si linkage. researchmap.jpresearchgate.net

Analysis of the Si 2p spectra can distinguish between silicon in different silicate and aluminosilicate environments. researchgate.netresearchgate.net Similarly, the Al 2p spectrum provides information on the coordination of aluminum at the surface. researchgate.netresearchgate.net

Interactive Table: Typical Binding Energies in XPS Analysis of Aluminum Silicates

| Core Level | Binding Energy (eV) | Assignment |

| Si 2p | ~102-104 | Si in silicate/aluminosilicate network |

| Al 2p | ~74-76 | Al in aluminosilicate network |

| O 1s | ~531-533 | Bridging and Non-Bridging Oxygen |

Note: Exact binding energies can vary depending on the specific composition, structure, and surface charging effects. researchgate.netresearchgate.net

Microscopy and Imaging Techniques

Microscopy techniques provide direct visualization of the morphology and microstructure of aluminum silicate particles.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of aluminum silicate powders and materials. qmul.ac.ukunila.ac.id When coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS), it allows for the qualitative and quantitative determination of the elemental composition of microscopic areas of the sample. unila.ac.idonepetro.org This combination is powerful for assessing the homogeneity of the material and identifying different phases. unila.ac.id

Transmission Electron Microscopy (TEM) offers higher resolution imaging, enabling the observation of the internal structure, including the degree of crystallinity or amorphousness. fao.orgierj.in High-resolution TEM (HR-TEM) can even resolve the lattice fringes in crystalline domains, providing information on the atomic arrangement. ierj.in

An integrated approach, often combining microscopy with spectroscopic methods, is essential for a complete characterization of the complex nature of amorphous and crystalline aluminosilicates. onepetro.org

Transmission Electron Microscopy (TEM) for Nanostructure and Morphology

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the nanostructure and morphology of materials. mdpi.com In the study of silicic acid, aluminum salt, TEM analysis reveals the size, shape, and crystallinity of the nanoparticles. mdpi.com

Recent research has utilized TEM to characterize various forms of aluminum silicate. For instance, TEM analyses of an air-dried, dilute aluminum silicate solution revealed an amorphous silica (B1680970) gel containing crystalline nanoparticles with a mean diameter of 3.9 ± 1.3 nm. plos.org These nanoparticles exhibited a crystalline structure, which accounted for their dark contrast relative to the amorphous gel. plos.org In other studies, TEM has been instrumental in observing the spherical shape of sodium aluminum silicate hydrate (B1144303) nanocrystals, with an average crystallite size of approximately 17 nm. ierj.in The technique can also be combined with other analyses, such as Electron Energy Loss Spectroscopy (EELS) and Energy Dispersive X-ray Spectroscopy (EDX), to confirm the elemental composition of the nanoparticles, identifying the presence of aluminum, silicon, and oxygen. plos.orgacs.org

Furthermore, TEM has been employed to visualize the hierarchical nanostructure of lignocellulose@activated clay nanocomposites, which are related to aluminum silicates. researchgate.net The ability of TEM to provide direct imaging of atomic structures makes it an indispensable tool for understanding the relationship between the synthesis process and the resulting morphology of this compound. mdpi.comacs.org For example, investigations into mesoporous silica-alumina have used TEM to reveal the presence of different phases and their distribution within the material. acs.org

Table 1: TEM Findings on this compound and Related Materials

| Material | TEM Observation | Mean Particle/Crystallite Size | Reference |

|---|---|---|---|

| Aluminum Silicate Nanoparticles | Crystalline nanoparticles in an amorphous silica gel | 3.9 ± 1.3 nm | plos.org |

| Sodium Aluminum Silicate Hydrate | Spherical nanocrystals | ~17 nm | ierj.in |

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of materials at the atomic and nanometer scale. oamjms.eumdpi.com It provides three-dimensional images of a material's surface, offering detailed information about surface roughness and other local properties. oamjms.eumdpi.com

In the context of this compound and related materials, AFM has been used to evaluate surface characteristics that are critical for applications such as catalysis and adsorption. oamjms.eu Studies have shown that the surface morphology of aluminum-containing materials can vary significantly depending on preparation methods. For example, AFM analysis of aluminum thin films deposited on steel substrates revealed that the surface structure, roughness, and distribution are dependent on the deposition power. iaea.orguj.ac.za

AFM has also been employed to study the interaction forces between silica and alumina (B75360) surfaces in aqueous solutions, which is relevant to understanding the behavior of aluminum silicates in various environments. acs.org These measurements can help determine the surface potential of the materials. acs.orgaimspress.com For instance, research on clay minerals like kaolinite (B1170537) and montmorillonite, which are hydrous aluminum silicates, has used AFM to measure the interaction forces between a silicon dioxide tip and the clay surface to determine their surface potential. aimspress.com

The roughness of ceramic surfaces, which often contain aluminum silicates, has been quantitatively assessed using AFM. mdpi.com Different surface treatments, such as glazing or acid etching, result in distinct surface topographies that can be clearly visualized and quantified with AFM. oamjms.eumdpi.com For example, tribochemically treated surfaces exhibit a non-uniform pattern with sharp projections, while acid-etched surfaces show more moderate irregularities. oamjms.eu

Table 2: AFM Surface Roughness Parameters for Glazed Dental Ceramics

| Ceramic Type | Glaze | Average Surface Roughness (Ra) (nm) | Root-Mean-Square Roughness (Rq) (nm) |

|---|---|---|---|